molecular formula C12H17NO2 B6238375 benzyl N-(2-methylpropyl)carbamate CAS No. 125640-83-7

benzyl N-(2-methylpropyl)carbamate

Cat. No. B6238375
CAS RN: 125640-83-7
M. Wt: 207.3
InChI Key:
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Description

Benzyl N-(2-methylpropyl)carbamate (BNC) is an organic compound that is used in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. BNC is an important compound in the synthesis of other compounds and has been studied for its potential uses in the medical field. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions of BNC.

Mechanism of Action

The mechanism of action of benzyl N-(2-methylpropyl)carbamate is not yet fully understood. However, it is believed that benzyl N-(2-methylpropyl)carbamate works by inhibiting enzymes involved in the biosynthesis of certain compounds, such as prostaglandins. Additionally, benzyl N-(2-methylpropyl)carbamate is believed to interact with certain receptors in the body, such as the G-protein coupled receptors, to produce its effects.
Biochemical and Physiological Effects
benzyl N-(2-methylpropyl)carbamate has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. Additionally, benzyl N-(2-methylpropyl)carbamate has been shown to interact with certain receptors in the body, such as the G-protein coupled receptors, to produce its effects. benzyl N-(2-methylpropyl)carbamate has also been shown to reduce inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl N-(2-methylpropyl)carbamate in lab experiments include its low cost, ease of synthesis, and ability to inhibit enzymes involved in the biosynthesis of certain compounds. Additionally, benzyl N-(2-methylpropyl)carbamate is relatively safe to use in laboratory experiments and has been shown to produce consistent results. The main limitation of using benzyl N-(2-methylpropyl)carbamate in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are a number of possible future directions for research on benzyl N-(2-methylpropyl)carbamate. One possible direction is to further study the mechanism of action of benzyl N-(2-methylpropyl)carbamate to better understand how it works. Additionally, further research could be done to investigate the potential use of benzyl N-(2-methylpropyl)carbamate in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be done to investigate the potential use of benzyl N-(2-methylpropyl)carbamate in the synthesis of other compounds, such as peptides and proteins. Finally, further research could be done to investigate the potential use of benzyl N-(2-methylpropyl)carbamate in the development of new drugs and treatments.

Synthesis Methods

Benzyl N-(2-methylpropyl)carbamate is synthesized through a method known as the Mitsunobu reaction. This reaction involves the reaction of a phosphine and an alcohol in the presence of a base, such as triphenylphosphine, to produce the desired compound. benzyl N-(2-methylpropyl)carbamate is synthesized by first reacting the phosphine and alcohol in the presence of a base, such as triphenylphosphine, and then adding a catalyst. The reaction is then allowed to proceed and the desired compound is produced.

Scientific Research Applications

Benzyl N-(2-methylpropyl)carbamate has been studied for its potential uses in the medical field. It has been studied for its ability to inhibit enzymes involved in the biosynthesis of certain compounds, such as prostaglandins. Additionally, benzyl N-(2-methylpropyl)carbamate has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. benzyl N-(2-methylpropyl)carbamate has also been studied for its potential use in the synthesis of other compounds, such as peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-(2-methylpropyl)carbamate involves the reaction of benzyl chloroformate with N-(2-methylpropyl)amine in the presence of a base.", "Starting Materials": [ "Benzyl chloroformate", "N-(2-methylpropyl)amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add N-(2-methylpropyl)amine to a solution of benzyl chloroformate in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the reaction mixture to neutralize the hydrogen chloride produced during the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with dichloromethane", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Filter and concentrate the product under reduced pressure to obtain benzyl N-(2-methylpropyl)carbamate as a white solid" ] }

CAS RN

125640-83-7

Product Name

benzyl N-(2-methylpropyl)carbamate

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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